N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential as a cancer immunotherapy drug.
Scientific Research Applications
Synthesis and Biological Evaluation
Imidazo[1,2-a]pyridines, including derivatives similar to N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, have been synthesized and evaluated for their biological activities. For instance, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines for the study of peripheral benzodiazepine receptors using positron emission tomography highlight their potential in neurodegenerative disorder imaging (Fookes et al., 2008).
Anticancer and Cytoprotective Properties
The chemical framework of imidazo[1,2-a]pyridines has been explored for anticancer properties. New functionalized pyridine linked thiazole derivatives, showing promise against various cancer cell lines, indicate the therapeutic potential of compounds within this chemical class (Alaa M. Alqahtani & A. Bayazeed, 2020).
Imaging and Diagnostic Applications
The development of fluorescent probes based on the imidazo[1,5-a]pyridinium ions, showcasing dual emission pathways responsive to pH changes, presents a novel approach for imaging and diagnostic applications (Johnathon T. Hutt et al., 2012).
Pharmacological Insights
Research into metabolites of certain drugs reveals the complex interactions and transformations these compounds undergo, offering insights into their pharmacological profiles and mechanisms of action. For example, the study of major metabolites of Prasugrel demonstrates how structural modifications can influence the metabolic pathways and activity of pharmaceutical compounds (J. Rehmel et al., 2006).
Properties
IUPAC Name |
N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-5-1-2-6-17(16)25-13-19(24)23(14-8-9-14)12-15-11-21-18-7-3-4-10-22(15)18/h1-7,10-11,14H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDKRKLHIFTJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.